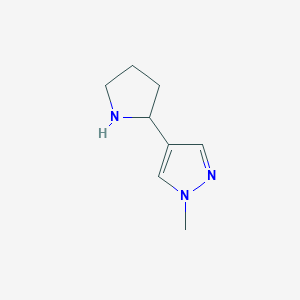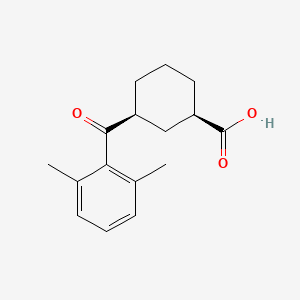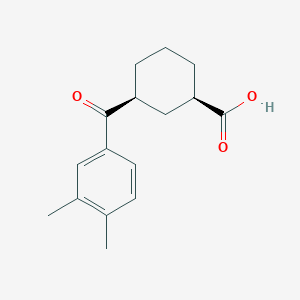![molecular formula C13H19NO2 B1649186 3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde CAS No. 947012-68-2](/img/structure/B1649186.png)
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde
説明
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde, often referred to as DMIPB, is a versatile chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of 89-91 °C and is soluble in water, ethanol, and ether. Its chemical formula is C9H13NO2, and it has a molecular weight of 167.21 g/mol. DMIPB is commonly used in organic synthesis and has been studied for its potential applications in drug discovery and development.
科学的研究の応用
Summary of the Application
The compound N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), which is structurally similar to the compound you mentioned, is used in the copolymerization with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
Methods of Application or Experimental Procedures
The radical copolymerizations of DMAPMA with DA or DMA in toluene at 70 °C were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Results or Outcomes
The results showed that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
2. Thermo- and pH-Responsive Polymers
Summary of the Application
DMAPMA is primarily used as a comonomer to impart pH-sensitivity to hydrogels based on acrylic monomers .
Methods of Application or Experimental Procedures
Thermo- and pH-responsive poly(N-[3-(diethylamino)propyl]methacrylamide)s were synthesized by free radical polymerization and RAFT polymerization .
Results or Outcomes
The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 .
3. Dyeing Polyester Materials
Summary of the Application
Disperse dyes, which are structurally similar to the compound you mentioned, are used to dye polyester materials .
Methods of Application or Experimental Procedures
The two new disperse dyes were employed to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The results of this application are not specified in the source .
4. Synthesis of Thermo- and pH-Responsive Polymers
Summary of the Application
N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), a compound similar to the one you mentioned, is used to synthesize thermo- and pH-responsive polymers .
Methods of Application or Experimental Procedures
These polymers were synthesized by free radical polymerization and RAFT polymerization .
Results or Outcomes
The behavior of the synthesized polymers in the buffer solutions was analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm−3 .
5. Synthesis of Conformational and Hydrodynamic Characteristics
Summary of the Application
3-Dimethylaminobenzoic acid, a compound similar to the one you mentioned, is used in the synthesis of conformational and hydrodynamic characteristics .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not specified in the source .
Results or Outcomes
The results of this application are not specified in the source .
6. Dyeing Polyester Materials
Summary of the Application
Two new disperse dyes, which are structurally similar to the compound you mentioned, are used to dye polyester materials .
Methods of Application or Experimental Procedures
The two new disperse dyes were employed to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The results of this application are not specified in the source .
特性
IUPAC Name |
3-[(dimethylamino)methyl]-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)16-13-6-5-11(9-15)7-12(13)8-14(3)4/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIPVCAGCVLSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



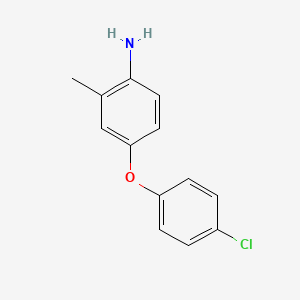
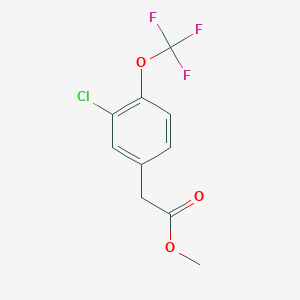
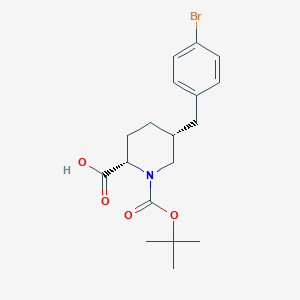
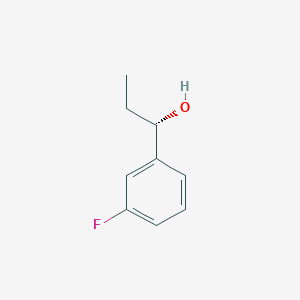
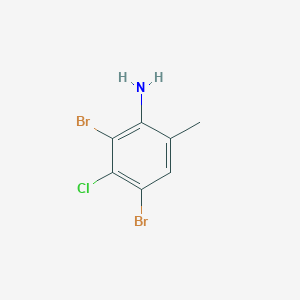
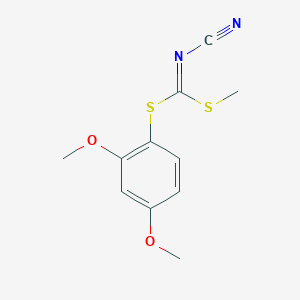
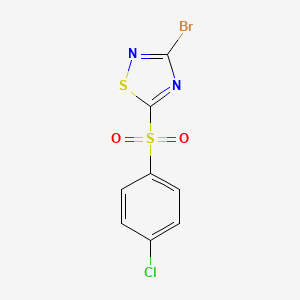
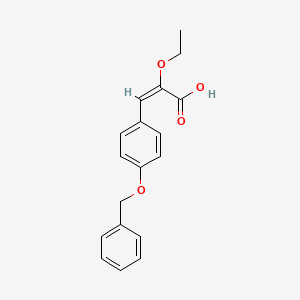
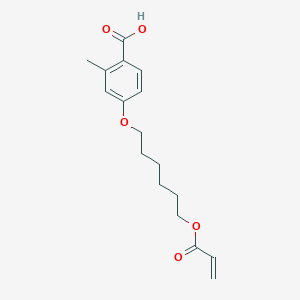
![3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1649129.png)
![[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1649132.png)
